4-[4-(Morpholin-4-ylmethyl)benzoyl]thiobenzaldehyde
Description
Properties
Molecular Formula |
C19H19NO2S |
|---|---|
Molecular Weight |
325.4 g/mol |
IUPAC Name |
4-[4-(morpholin-4-ylmethyl)benzoyl]thiobenzaldehyde |
InChI |
InChI=1S/C19H19NO2S/c21-19(18-7-3-16(14-23)4-8-18)17-5-1-15(2-6-17)13-20-9-11-22-12-10-20/h1-8,14H,9-13H2 |
InChI Key |
XERHSQIHSVHZNN-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CC2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)C=S |
Origin of Product |
United States |
Preparation Methods
Method 1: Stepwise Coupling of Morpholine and Benzoyl Precursors
This approach involves sequential functionalization of the benzoyl and morpholine components.
Synthesis of 4-(Morpholin-4-ylmethyl)benzaldehyde
The morpholine-substituted benzaldehyde intermediate is prepared via nucleophilic substitution:
-
Bromination : 4-Methylbenzaldehyde is brominated at the methyl group using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) to yield 4-(bromomethyl)benzaldehyde.
-
Morpholine Substitution : The brominated intermediate reacts with morpholine in dimethylformamide (DMF) at 80–100°C for 12–24 hours, yielding 4-(morpholin-4-ylmethyl)benzaldehyde.
Key Data :
Thiobenzaldehyde Formation
The aldehyde intermediate is converted to thiobenzaldehyde via a thioetherification reaction:
-
Thiolation : 4-(Morpholin-4-ylmethyl)benzaldehyde reacts with thiourea in the presence of hydrochloric acid, followed by alkaline hydrolysis to form 4-(morpholin-4-ylmethyl)thiobenzaldehyde.
-
Benzoylation : The thiobenzaldehyde derivative undergoes Friedel-Crafts acylation with benzoyl chloride using AlCl as a catalyst in dichloromethane at 0–5°C.
Optimization Notes :
Method 2: One-Pot Tandem Synthesis
Reaction Optimization and Critical Parameters
Solvent Selection
-
Polar Aprotic Solvents : DMF and DMSO enhance nucleophilicity in substitution reactions but may necessitate post-reaction solvent swaps for compatibility with subsequent steps.
-
Chlorinated Solvents : Dichloromethane and chloroform are preferred for Friedel-Crafts acylation due to their low nucleophilicity and ability to stabilize AlCl.
Catalysts and Reagents
Temperature Control
-
Low Temperatures (0–5°C) : Critical for controlling exothermic reactions during acylation.
-
High Temperatures (100–120°C) : Accelerate morpholine substitution but risk aldehyde oxidation.
Purification and Characterization
Chromatographic Techniques
Spectroscopic Analysis
-
H NMR (DMSO-d): Key signals include δ 9.85 (s, 1H, CHO), 7.45–7.80 (m, 8H, aromatic), and 3.55–3.70 (m, 8H, morpholine).
-
IR : Strong bands at 1685 cm (C=O), 2560 cm (S-H), and 1100 cm (C-O-C).
Comparative Analysis of Methods
| Parameter | Method 1 | Method 2 |
|---|---|---|
| Overall Yield | 60–65% | 65–70% |
| Reaction Time | 24–36 hours | 8–12 hours |
| Purification Complexity | High | Moderate |
| Scalability | Limited | High |
Method 2 offers superior efficiency for industrial-scale synthesis, whereas Method 1 remains valuable for small-scale research applications requiring high purity.
Industrial Applications and Patent Landscape
The compound’s structural similarity to TRPA1 antagonists (e.g., derivatives in EP 1899294 B1) highlights its potential in treating inflammatory disorders. Key patents emphasize:
Chemical Reactions Analysis
Types of Reactions
4-[4-(Morpholin-4-ylmethyl)benzoyl]thiobenzaldehyde can undergo various chemical reactions, including:
Oxidation: The thiobenzaldehyde moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiobenzaldehyde moiety can yield sulfoxides or sulfones, while reduction of the carbonyl groups can produce alcohols.
Scientific Research Applications
4-[4-(Morpholin-4-ylmethyl)benzoyl]thiobenzaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[4-(Morpholin-4-ylmethyl)benzoyl]thiobenzaldehyde involves its ability to interact with specific molecular targets. The morpholine ring can form hydrogen bonds with proteins, while the benzoyl and thiobenzaldehyde groups can participate in various chemical interactions. These interactions can modulate the activity of enzymes and other proteins, leading to changes in biological pathways.
Comparison with Similar Compounds
Structural Analogues with Heterocyclic Substituents
Compounds sharing the morpholin-4-ylmethyl and thio-related functional groups include triazole-thione derivatives reported in Molecules (2014) :
| Compound Name | Core Structure | Substituents | Yield | CAS Registry Number |
|---|---|---|---|---|
| 4-(4-Bromophenyl)-5-(3-chlorophenyl)-2-(morpholin-4-ylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione (19a) | Triazole-thione | Morpholin-4-ylmethyl, Br/Cl-substituted aryl | 75% | 1349172-90-2 |
| 4-(4-Bromophenyl)-5-(3-chlorophenyl)-2-[(4-phenylpiperazin-1-yl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione (20a) | Triazole-thione | Piperazine-phenyl, Br/Cl-substituted aryl | 78% | 1349172-92-4 |
| 4-(4-Bromophenyl)-5-(3-chlorophenyl)-2-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-2,4-dihydro-3H-1,2,4-triazole-3-thione (21a) | Triazole-thione | Fluorophenyl-piperazine, Br/Cl-substituted aryl | 82% | 1349172-94-6 |
Key Comparisons :
- Functional Groups : While the target compound features a thioaldehyde , these analogues contain thione (C=S) groups within a triazole ring. Thiones are less electrophilic than thioaldehydes but exhibit stability advantageous for drug design .
- Synthetic Yields : The higher yields (75–82%) of triazole-thiones suggest efficient cyclization or stabilization of intermediates during synthesis, which may contrast with the synthetic challenges of isolating reactive thioaldehydes like the target compound.
Simple Benzaldehyde Derivatives
4-Bromobenzaldehyde (CAS 1122-91-4) provides a baseline for comparing electronic effects of substituents :
| Compound Name | Core Structure | Substituent | Molecular Weight | Key Properties |
|---|---|---|---|---|
| 4-Bromobenzaldehyde | Benzaldehyde | Bromine (para) | 185.02 g/mol | Electron-withdrawing, stabilizes aldehyde via resonance |
| 4-[4-(Morpholin-4-ylmethyl)benzoyl]thiobenzaldehyde | Thiobenzaldehyde | Morpholin-4-ylmethyl-benzoyl | Not reported | Electron-donating morpholine may increase nucleophilicity of thioaldehyde |
Key Comparisons :
- Electronic Effects: The bromine in 4-bromobenzaldehyde withdraws electron density, stabilizing the aldehyde group.
- Applications : Brominated benzaldehydes are often intermediates in pharmaceuticals, whereas morpholine-containing compounds are explored for kinase inhibition or antimicrobial activity.
Q & A
Q. What are the optimal synthetic routes for preparing 4-[4-(Morpholin-4-ylmethyl)benzoyl]thiobenzaldehyde, and how can reaction conditions be optimized for yield and purity?
Answer: The compound’s synthesis involves coupling morpholine-containing intermediates with thiobenzaldehyde derivatives. General Procedure B from Monatshefte für Chemie ( ) outlines a stepwise approach using triazine-based reagents and phenolic intermediates under controlled temperatures (0–25°C). Optimize yields by adjusting stoichiometry (e.g., 1.00 equiv. of triazine derivatives) and reaction time (monitored via TLC). Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) enhances purity. Validate purity using HPLC (as in , [Li et al., 2001]) with C18 columns and UV detection at 254 nm .
Q. Which spectroscopic techniques are critical for characterizing this compound’s structural integrity?
Answer:
- NMR (¹H/¹³C): Confirm morpholine ring integration (δ ~3.6–3.8 ppm for N-CH₂) and thiobenzaldehyde’s aldehyde proton (δ ~10.2 ppm).
- FT-IR: Identify C=O stretch (~1680 cm⁻¹) from the benzoyl group and C=S stretch (~1250 cm⁻¹).
- Mass Spectrometry (HRMS): Validate molecular weight (e.g., compare with C14H14N2O2S derivatives in ). Cross-reference with databases to rule out isomeric impurities .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological relevance of the morpholine and thiobenzaldehyde moieties?
Answer:
- Comparative Analog Synthesis: Prepare analogs replacing morpholine with piperazine or thiobenzaldehyde with nitrobenzaldehyde (as in ’s substituted aldehyde library).
- Biological Assays: Test analogs against target enzymes (e.g., kinases or oxidoreductases) using kinetic assays (IC₅₀ determination).
- Statistical Modeling: Apply multivariate regression to correlate substituent electronic parameters (Hammett σ) with activity trends. Ensure assay reproducibility via triplicate measurements and blinded controls .
Q. What computational methods are suitable for predicting the compound’s binding affinity to protein targets?
Answer:
- Molecular Docking (AutoDock Vina): Use X-ray crystal structures of target proteins (e.g., PDB entries) to model ligand-receptor interactions.
- Molecular Dynamics (GROMACS): Simulate binding stability over 100 ns trajectories, analyzing root-mean-square deviation (RMSD) of the ligand.
- Free Energy Perturbation (FEP): Quantify binding energy contributions of the morpholine’s nitrogen lone pair and thiobenzaldehyde’s sulfur atom. Validate predictions with experimental SPR (surface plasmon resonance) data .
Q. How should researchers address contradictions in reported biological activity data for this compound?
Answer:
- Meta-Analysis: Aggregate data from multiple studies (e.g., ’s J. Ethnopharmacol. and Eur. J. Med. Chem.) and assess variability via coefficient of variation (CV).
- Experimental Replication: Standardize assay protocols (e.g., cell line passage number, serum-free conditions) to minimize batch effects.
- Data Triangulation: Cross-validate using orthogonal methods (e.g., in vitro enzymatic vs. cell-based assays). Address outliers through Grubbs’ test (α = 0.05) .
Methodological Challenges
Q. What strategies mitigate instability of the thiobenzaldehyde group during long-term storage?
Answer:
- Storage Conditions: Store at –20°C under argon in amber vials to prevent oxidation.
- Stabilizing Additives: Add 1% (w/v) BHT (butylated hydroxytoluene) to ethanol stock solutions.
- Stability Monitoring: Perform periodic HPLC-UV checks (’s method) to quantify degradation products (e.g., disulfides or oxidized aldehydes) .
Q. How can researchers design controls to confirm the compound’s specificity in mechanistic studies?
Answer:
- Negative Controls: Use morpholine-free analogs (e.g., 4-benzylbenzaldehyde) to isolate the thiobenzaldehyde’s role.
- Pharmacological Inhibitors: Co-treat with known inhibitors (e.g., wortmannin for PI3K pathways) to rule off-target effects.
- CRISPR Knockouts: Validate target engagement using cell lines lacking the putative receptor (e.g., CRISPR-Cas9-edited HEK293) .
Data Presentation Guidelines
Q. What tabular formats are optimal for summarizing synthetic yields and spectroscopic data?
Example Table:
| Entry | Reagent Ratio | Temp (°C) | Time (h) | Yield (%) | Purity (HPLC, %) |
|---|---|---|---|---|---|
| 1 | 1:1.2 | 0 | 12 | 62 | 98.5 |
| 2 | 1:1.5 | 25 | 8 | 78 | 99.2 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
